molecular formula C10H6O3S B14250516 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde CAS No. 326925-40-0

5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde

Cat. No.: B14250516
CAS No.: 326925-40-0
M. Wt: 206.22 g/mol
InChI Key: QQUQAOBCOSFXIS-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, each substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde typically involves the formylation of thiophene and furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene and furan rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(5-Formylthiophen-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-yl)furan-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, while the thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins . These interactions may modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Formylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, each substituted with a formyl group. This dual substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds and advanced materials .

Properties

CAS No.

326925-40-0

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

5-(5-formylthiophen-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H6O3S/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H

InChI Key

QQUQAOBCOSFXIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(S2)C=O)C=O

Origin of Product

United States

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